molecular formula C27H32N4O3 B3020815 N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1351655-63-4

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No. B3020815
M. Wt: 460.578
InChI Key: IUCIVLFGMGOUJU-UHFFFAOYSA-N
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Description

The compound "N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known as pyrazole carboxamides. These compounds are of interest due to their potential pharmacological properties, which include acting as cannabinoid receptor antagonists and Rho kinase inhibitors, among other activities. The papers provided discuss the synthesis and characterization of various pyrazole carboxamide derivatives, some of which have applications in medical imaging and the treatment of central nervous system disorders .

Synthesis Analysis

The synthesis of related pyrazole carboxamide compounds typically involves multi-step organic reactions starting from basic building blocks such as piperidine carboxylic acids, β-keto esters, and hydrazines. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines . Another example is the synthesis of radiolabeled compounds for PET imaging, which involves nucleophilic displacement of bromide in a bromopyrazole ring with [18F]fluoride . These methods demonstrate the versatility and adaptability of synthetic routes to create a variety of pyrazole carboxamide derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is typically confirmed using spectroscopic techniques such as IR, 1H NMR, and HRMS. In some cases, X-ray crystal analysis is employed to determine the precise three-dimensional arrangement of atoms within the molecule . The presence of various substituents on the pyrazole ring and the piperidine or piperazine moiety can significantly influence the molecular geometry and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Pyrazole carboxamide derivatives can undergo a range of chemical reactions, including N-alkylation, acylation, and salt formation. These reactions are often used to modify the chemical structure to enhance the compound's pharmacological profile or to introduce radioactive isotopes for imaging purposes . The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings, which can affect the nucleophilicity and electrophilicity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. For example, the introduction of long alkyl chains can affect the lipophilicity of the compound, which in turn can influence its binding selectivity and pharmacological activity . The specific properties of "N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" would need to be experimentally determined to fully understand its behavior in biological systems.

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


Please consult with a professional chemist or a relevant expert for a detailed analysis of this compound. It’s also important to note that handling and experimenting with chemicals should always be done following appropriate safety guidelines and regulations.


properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-30-19-24(26(29-30)34-2)27(33)31-17-14-22(15-18-31)25(32)28-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCIVLFGMGOUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

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